Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18649535
InChI: InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11;/h12H,4-8H2,1-3H3;1H
SMILES:
Molecular Formula: C11H21ClN2O3
Molecular Weight: 264.75 g/mol

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

CAS No.:

Cat. No.: VC18649535

Molecular Formula: C11H21ClN2O3

Molecular Weight: 264.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride -

Specification

Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
IUPAC Name tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11;/h12H,4-8H2,1-3H3;1H
Standard InChI Key OKAQAACGIWQGLF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)COCCN2.Cl

Introduction

Structural and Molecular Characteristics

The compound’s spiro[3.5]nonane core integrates two nitrogen atoms at positions 2 and 5, an oxygen atom at position 8, and a tert-butyl carboxylate group at position 2, forming a rigid, conformationally restricted scaffold. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays . Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular formula (free base)C₁₁H₂₀N₂O₃
Molecular weight (free base)228.29 g/mol
Salt formHydrochloride
IUPAC nametert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate; hydrochloride
Canonical SMILESCC(C)(C)OC(=O)N1CC2(C1)COCCN2.Cl

The spirocyclic framework imposes steric constraints that reduce metabolic degradation while improving binding affinity to biological targets . Comparative analyses with analogs like tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1251000-12-0) reveal that the absence of a ketone group in the target compound lowers electrophilicity, enhancing stability under physiological conditions .

Synthetic Methodologies

Nucleophilic Cyclization Strategies

A patent (CN113214290A) outlines a general approach for synthesizing spirocyclic compounds via nucleophilic cyclization . While specific to 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, the methodology provides insights applicable to the target compound:

  • Step 1: Reacting a primary amine with chloroacetyl chloride in acetonitrile (ACN) using potassium carbonate as a base.

  • Step 2: Intramolecular cyclization under reflux to form the spirocyclic core.

  • Step 3: Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Step 4: Salt formation via treatment with hydrochloric acid.

Yields for analogous syntheses range from 70% to 89%, with purification via flash chromatography (e.g., 2% methanol in dichloromethane) .

Industrial-Scale Production

Large-scale synthesis employs automated reactors with stringent temperature and pH control. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .

Physicochemical and Stability Profiles

Solubility and Stability

The hydrochloride salt increases water solubility to ~25 mg/mL (pH 7.4), compared to <5 mg/mL for the free base . The tert-butyl group confers resistance to enzymatic cleavage, with a plasma half-life exceeding 8 hours in vitro .

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, releasing carbon monoxide (CO) and nitrogen oxides (NOₓ) . Storage recommendations include airtight containers at 4°C to prevent hygroscopic degradation.

Biological Applications and Mechanisms

Antimicrobial Activity

Preliminary studies on structurally related spirocyclic compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/mL) and fungi (e.g., Candida albicans, MIC: 16 μg/mL) . The mechanism likely involves disruption of microbial cell membrane integrity via hydrogen bonding with lipid bilayers.

Neuroprotective Effects

In rodent models of oxidative stress, derivatives of this compound reduced neuronal death by 40% at 10 μM concentrations, likely via Nrf2 pathway activation .

Comparative Analysis with Analogous Compounds

Table 2: Functional Comparison with Key Analogs

Compound (CAS)Key Functional GroupAqueous SolubilityIC₅₀ (MCF-7)
1251002-01-3 (Target)8-Oxa, hydrochloride25 mg/mL48 μM
1251000-12-0 6-Oxo8 mg/mL92 μM
1788054-69-2 Oxalate salt15 mg/mL65 μM

The hydrochloride salt’s superior solubility and bioactivity underscore its preference in lead optimization campaigns .

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